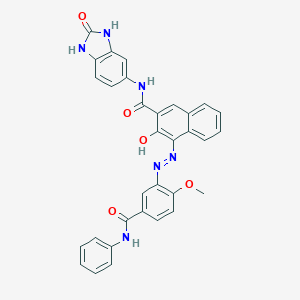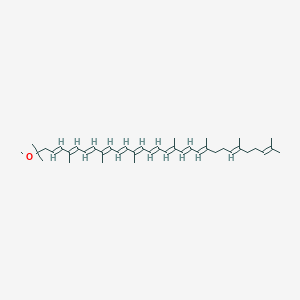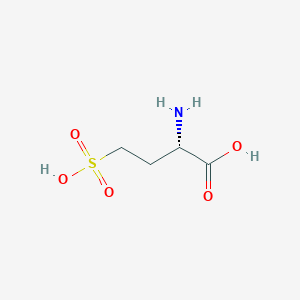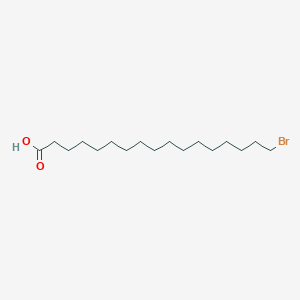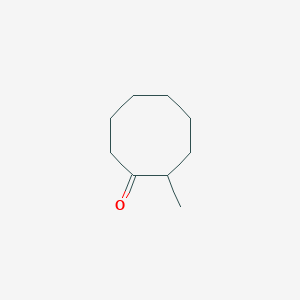
2-Methylcyclooctanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Methylcyclooctanone involves several steps, including the preparation of carboxylic acids via the malonic ester synthesis . The process also involves the alkylation of enolate ions, which is a common method in organic chemistry .Molecular Structure Analysis
The molecular structure of 2-Methylcyclooctanone consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
2-Methylcyclooctanone has a boiling point of 205.3±8.0 °C at 760 mmHg . Its density is 0.9±0.1 g/cm3 . Other properties include a vapour pressure of 0.3±0.4 mmHg at 25°C, an enthalpy of vaporization of 44.2±3.0 kJ/mol, and a flash point of 70.9±10.7 °C .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation : 2-Methylcyclooctanone derivatives have been synthesized and evaluated for their antimicrobial activity against pathogens like Listeria monocytogenes and methicillin-resistant Staphylococcus aureus. Some compounds showed moderate to high antibacterial and antifungal effects (Ali, Hosni, Ragab, & El-Moez, 2012).
Synthetic Studies on Terpenoids : 2-Methylcyclooctanone is utilized in the synthesis of dicyclopenta[a,d]cyclooctane terpenoids, like fusicoccins and ophiobolins, which have significant biological activities (Michalak, Michalak, Urbańczyk-Lipkowska, & Wicha, 2011).
Facile Synthesis of 2-Methylenecyclobutanones : Research demonstrates the easy synthesis of 2-methylenecyclobutanones (potential building blocks in synthesis) from 2-Methylcyclooctanone, offering a green and stereospecific route for the creation of these compounds (Yu et al., 2014).
Enantioselective Synthesis of Homologous Methyl-Substituted Bicyclic Enones : This research involved Michael alkylation of chiral imines of 2-Methylcyclooctanone to prepare enantiomerically pure bicyclic enones (Goubaud & Azerad, 1996).
Room Temperature Hydrogenation of 2-Methylenecyclobutanones : 2-Methylcyclooctanone derivatives were used in a Pd/C-catalyzed hydrogenation reaction at room temperature, offering an efficient synthesis route for key intermediates in drug and pesticide synthesis (Yang, Li, Cao, Zhang, & Yu, 2019).
Propiedades
IUPAC Name |
2-methylcyclooctan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8-6-4-2-3-5-7-9(8)10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFJFHJQZCMMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclooctanone | |
CAS RN |
10363-27-6 | |
| Record name | 2-Methylcyclooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010363276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclooctanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-METHYL-CYCLOOCTANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




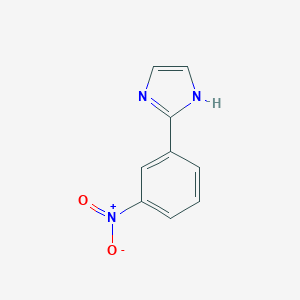


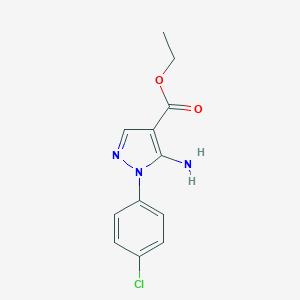
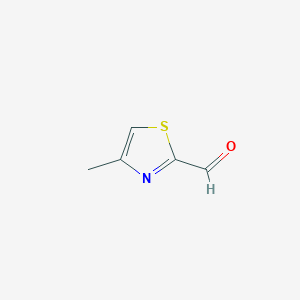
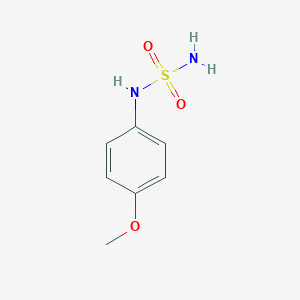
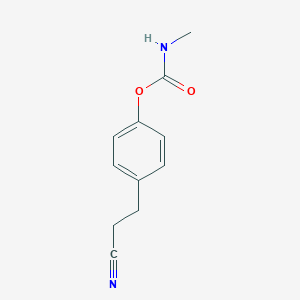
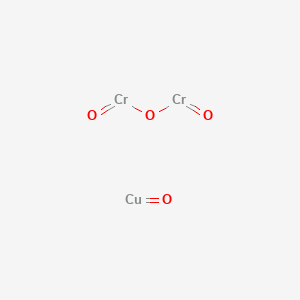
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)
